molecular formula C11H14O2S B8509488 n-Butyl 2-mercaptobenzoate

n-Butyl 2-mercaptobenzoate

Cat. No.: B8509488
M. Wt: 210.29 g/mol
InChI Key: UOTKBRDRSXAZOM-UHFFFAOYSA-N
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Description

N-Butyl 2-mercaptobenzoate is a useful research compound. Its molecular formula is C11H14O2S and its molecular weight is 210.29 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-(butylthio)- typically involves the reaction of thiosalicylic acid with n-bromobutane in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solution under an inert atmosphere, usually argon, and is stirred overnight to ensure complete reaction .

Industrial Production Methods: Industrial production methods for benzoic acid, 2-(butylthio)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: n-Butyl 2-mercaptobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

n-Butyl 2-mercaptobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 2-(butylthio)- involves its interaction with specific molecular targets and pathways. The butylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in antimicrobial and antifungal effects by disrupting cellular processes and structures .

Comparison with Similar Compounds

    Benzoic acid: The parent compound without the butylthio substitution.

    2-(methylthio)benzoic acid: A similar compound with a methylthio group instead of a butylthio group.

    2-(ethylthio)benzoic acid: A compound with an ethylthio group.

Comparison: n-Butyl 2-mercaptobenzoate is unique due to the presence of the butylthio group, which imparts distinct chemical and physical properties compared to its analogs. The longer alkyl chain in the butylthio group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

butyl 2-sulfanylbenzoate

InChI

InChI=1S/C11H14O2S/c1-2-3-8-13-11(12)9-6-4-5-7-10(9)14/h4-7,14H,2-3,8H2,1H3

InChI Key

UOTKBRDRSXAZOM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1S

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using a procedure similar to that of Example IV, a mixture of 50 g (0.32 mole) of 2-mercaptobenzoic acid, 50 g (0.7 mole) of n-butanol, 200 ml of benzene and 1.1 g of sulfuric acid (93%) was heated at reflux for 24 hours during which time 5.9 ml of water was collected in the water separator. The mixture was cooled, washed, concentrated and the residual oil distilled to give n-butyl 2-mercaptobenzoate: 46.1 g (68.6% yield); bp 127°-128°C/ 1.0 mm; mol wt 210:
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
5.9 mL
Type
solvent
Reaction Step Two

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